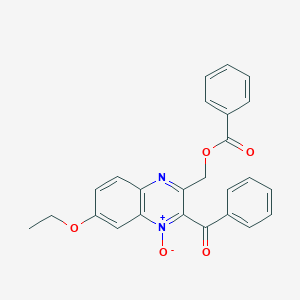
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoxaline structure, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with benzoyl chloride to form a benzoxazole intermediate. This intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethoxy group. The final step involves the oxidation of the quinoxaline ring to form the oxidoquinoxalin-4-ium structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxidoquinoxalin-4-ium moiety to a more reduced form.
Substitution: The benzoyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoxaline compounds .
Scientific Research Applications
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinoxaline structure is known for its antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate involves its interaction with specific molecular targets. The oxidoquinoxalin-4-ium moiety can interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinoxaline derivative with similar biological activities.
Quinazolin-4(3H)-ones: Compounds with a similar quinoxaline structure but different functional groups.
Uniqueness
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate is unique due to its specific combination of benzoyl, ethoxy, and oxidoquinoxalin-4-ium groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
CAS No. |
861139-19-7 |
|---|---|
Molecular Formula |
C25H20N2O5 |
Molecular Weight |
428.4g/mol |
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate |
InChI |
InChI=1S/C25H20N2O5/c1-2-31-19-13-14-20-22(15-19)27(30)23(24(28)17-9-5-3-6-10-17)21(26-20)16-32-25(29)18-11-7-4-8-12-18/h3-15H,2,16H2,1H3 |
InChI Key |
KEBMYIFIYGVKQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356388.png)
![2-amino-1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356389.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356390.png)
![2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356391.png)
![2-amino-1-(3-chloro-4-fluorophenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356392.png)
![2-amino-1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356393.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356397.png)
![2-amino-N-(sec-butyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356398.png)
![2-amino-N-(sec-butyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356399.png)
![2-amino-1-benzyl-N-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356401.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356402.png)
![1-butyl-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356403.png)
![3-((4-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B356406.png)
![sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356407.png)
